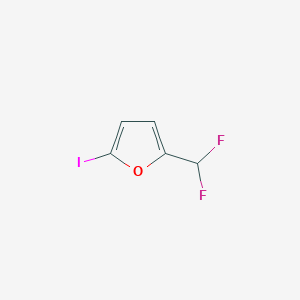
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,4-Diazepan-1-yl)cyclopropane-1-carboxylic acid (DZCP) is a cyclic diazepine derivative that has been extensively studied for its potential therapeutic applications due to its wide range of biochemical and physiological effects. DZCP is a synthetic organic compound that can be synthesized through a variety of methods. The compound has been investigated for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer's disease.
Mécanisme D'action
The exact mechanism of action of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid is still not fully understood. However, it is believed that 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid acts by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and by binding to certain receptors, such as the G protein-coupled receptor 55 (GPR55). In addition, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to inhibit the activity of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha).
Biochemical and Physiological Effects
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has anti-inflammatory and analgesic properties, as well as potential anti-tumor activity. In addition, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess anti-diabetic and anti-Alzheimer's disease activity in animal models. 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has also been studied for its potential use in the treatment of cardiovascular diseases, including atherosclerosis, hypertension, and congestive heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in laboratory experiments include its low toxicity and its ability to modulate the activity of certain enzymes and receptors. Additionally, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess anti-inflammatory and anti-tumor activities. The main limitation of using 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in laboratory experiments is its relatively low solubility in aqueous solutions, which may limit its effectiveness in certain applications.
Orientations Futures
The potential applications of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid are still being explored, and there are many potential future directions for research. These include further investigation of the mechanisms of action of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid, as well as its potential use in the treatment of a variety of diseases, such as cancer, diabetes, and Alzheimer's disease. Additionally, further research is needed to explore the potential use of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in the treatment of cardiovascular diseases, such as atherosclerosis, hypertension, and congestive heart failure. Additionally, further research is needed to explore the potential use of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Finally, further research is needed to explore the potential use of 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid in the development of new drugs and drug delivery systems.
Méthodes De Synthèse
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid can be synthesized through a variety of methods, including the reaction of cyclopropanecarboxylic acid with 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,3-diazabicyclo[3.3.1]nonane (DBN). The reaction of cyclopropanecarboxylic acid with DABCO or DBN yields the desired 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 25°C.
Applications De Recherche Scientifique
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications due to its wide range of biochemical and physiological effects. In vitro studies have shown that 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has anti-inflammatory and analgesic properties, as well as potential anti-tumor activity. In addition, 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has been shown to possess anti-diabetic and anti-Alzheimer's disease activity in animal models. 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid has also been studied for its potential use in the treatment of cardiovascular diseases, including atherosclerosis, hypertension, and congestive heart failure.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid involves the reaction of cyclopropanecarboxylic acid with 1,4-diazepane in the presence of a suitable reagent.", "Starting Materials": [ "Cyclopropanecarboxylic acid", "1,4-diazepane" ], "Reaction": [ "To a solution of cyclopropanecarboxylic acid in a suitable solvent, add 1,4-diazepane and a suitable reagent such as DCC or EDC.", "Stir the reaction mixture at room temperature for several hours until completion.", "Filter the reaction mixture to remove any precipitate and evaporate the solvent under reduced pressure.", "Purify the crude product by recrystallization or column chromatography to obtain 1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid." ] } | |
Numéro CAS |
1692450-72-8 |
Nom du produit |
1-(1,4-diazepan-1-yl)cyclopropane-1-carboxylic acid |
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



